N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Overview
Description
N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of an iodophenyl group attached to a benzofuran core, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl iodide is reacted with the benzofuran core in the presence of a suitable catalyst, such as palladium.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the benzofuran derivative is reacted with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the iodophenyl group, converting the iodine to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated benzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.
Comparison with Similar Compounds
- N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- N-(4-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- N-(3-iodophenyl)-2-methyl-1-benzofuran-2-carboxamide
Comparison: N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to the specific positioning of the iodophenyl group and the dimethyl substitutions on the benzofuran core. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the iodine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.
Properties
IUPAC Name |
N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO2/c1-10-6-7-15-14(8-10)11(2)16(21-15)17(20)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGRJAQPTLHIGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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